molecular formula C22H22N4O B12594065 N-Benzyl-2-[(1E)-3-benzyl-3-methyltriaz-1-en-1-yl]benzamide CAS No. 646524-04-1

N-Benzyl-2-[(1E)-3-benzyl-3-methyltriaz-1-en-1-yl]benzamide

Cat. No.: B12594065
CAS No.: 646524-04-1
M. Wt: 358.4 g/mol
InChI Key: CDVKOEFRUXYGAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-2-[(1E)-3-benzyl-3-methyltriaz-1-en-1-yl]benzamide is a benzamide derivative characterized by a triazene (N=N–N) moiety at the ortho position of the benzamide core. The (1E)-configuration of the triazene group imparts unique electronic and steric properties, distinguishing it from simpler benzamide analogs.

Properties

CAS No.

646524-04-1

Molecular Formula

C22H22N4O

Molecular Weight

358.4 g/mol

IUPAC Name

N-benzyl-2-[[benzyl(methyl)amino]diazenyl]benzamide

InChI

InChI=1S/C22H22N4O/c1-26(17-19-12-6-3-7-13-19)25-24-21-15-9-8-14-20(21)22(27)23-16-18-10-4-2-5-11-18/h2-15H,16-17H2,1H3,(H,23,27)

InChI Key

CDVKOEFRUXYGAX-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)N=NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-[(1E)-3-benzyl-3-methyltriaz-1-en-1-yl]benzamide typically involves the condensation of benzylamine with benzoyl chloride, followed by the introduction of the triazene moiety. This can be achieved through a series of steps involving the use of appropriate reagents and catalysts. For instance, the reaction between benzylamine and benzoyl chloride can be carried out in the presence of a base such as triethylamine to form N-benzylbenzamide. The subsequent introduction of the triazene group can be achieved using diazonium salts under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-[(1E)-3-benzyl-3-methyltriaz-1-en-1-yl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted benzamides .

Scientific Research Applications

N-Benzyl-2-[(1E)-3-benzyl-3-methyltriaz-1-en-1-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibition and receptor modulation.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Benzyl-2-[(1E)-3-benzyl-3-methyltriaz-1-en-1-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

Target Compound:
  • Core structure : Benzamide.
  • Substituents :
    • N-Benzyl group at the amide nitrogen.
    • (1E)-3-benzyl-3-methyltriaz-1-en-1-yl group at the ortho position.
  • Key functional groups : Amide, triazene (N=N–N), benzyl groups.
Analog 1: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Core structure : Benzamide.
  • Substituents :
    • 3-Methyl group on the benzoyl ring.
    • N-(2-hydroxy-1,1-dimethylethyl) group.
  • Key functional groups : Amide, tertiary alcohol, hydroxyl group.
  • Unique property : N,O-bidentate directing group for metal-catalyzed C–H bond activation.

Comparison :

  • The target lacks hydroxyl groups but includes a triazene group, which may serve as a directing group or ligand.
  • Both compounds have bulky substituents (benzyl vs. tert-alcohol), but the triazene in the target introduces conjugation and redox activity absent in Analog 1.
Analog 2: Neuroleptic Benzamides (Amisulpride, Tiapride, Sulpiride)
  • Core structure : Benzamide with sulfonamide or alkylamine substituents.
  • Key functional groups: Amide, sulfonyl groups (amisulpride), or ethylamino chains (tiapride).
  • Bioactivity : Dopamine D2/D3 receptor antagonism.

Comparison :

  • The target’s triazene group replaces the sulfonamide/amine groups in neuroleptics, likely altering receptor binding and pharmacokinetics.
  • Neuroleptics are polar due to sulfonamides, whereas the target’s benzyl and triazene groups may increase lipophilicity.
Analog 3: (E)-N-Benzyl-2-(3',3',3'-trifluoroprop-1'-en-1'-yl)benzamide
  • Core structure : Benzamide.
  • Substituents : Trifluoropropenyl group at the ortho position.
  • Key functional groups : Amide, fluorinated alkene.

Comparison :

  • The trifluoropropenyl group in Analog 3 is strongly electron-withdrawing, enhancing electrophilicity, whereas the triazene in the target may exhibit ambiphilic character (both electron-donating and -withdrawing traits).
  • Fluorine atoms improve metabolic stability, while triazenes are prone to hydrolysis or redox reactions.
Analog 4: 2,4-Dinitro-N-(2-{[(1E)-phenylmethylene]amino}ethyl)benzamide
  • Core structure : Benzamide with nitro and imine groups.
  • Substituents: 2,4-Dinitro groups on the benzoyl ring. Imine-linked ethylamino side chain.
  • Key functional groups : Amide, nitro, Schiff base.

Comparison :

  • The nitro groups in Analog 4 enhance electrophilicity and acidity, while the triazene in the target may participate in coordination or cyclization reactions.
  • Both compounds have conjugated systems (imine vs.
Target Compound:
  • Hypothesized synthesis : Likely involves coupling a benzamide precursor with a triazene-forming reagent (e.g., diazonium salt or via hydrazine intermediates).
Analog 1:
  • Synthesis: Reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol .
  • Characterization : 1H/13C NMR, IR, GC-MS, X-ray crystallography.
Analog 4:
  • Synthesis: Schiff base formation between N-(2-aminoethyl)-2,4-dinitrobenzamide and benzaldehyde using boric acid .
  • Characterization : IR (imine at ~3320 cm⁻¹, nitro at 1350 cm⁻¹), 1H NMR (amide proton at 7.83 ppm).

Comparison :

  • The target’s triazene group may require specialized conditions (e.g., low-temperature diazotization), contrasting with the straightforward imine formation in Analog 3.
  • Spectroscopic differentiation: The triazene’s N=N–N stretch (~1600–1450 cm⁻¹ in IR) and deshielded NMR signals for adjacent protons could distinguish it from imines or nitro groups.

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Functional Groups Applications
Target Benzamide Triazene, N-benzyl Amide, triazene Coordination chemistry?
Analog 1 Benzamide Tert-alcohol, methyl Amide, hydroxyl C–H activation
Neuroleptics Benzamide Sulfonamide, alkylamine Amide, sulfonyl Neuroleptic drugs
Analog 3 Benzamide Trifluoropropenyl Amide, fluorinated alkene Drug design, agrochemicals
Analog 4 Benzamide Dinitro, imine Amide, nitro, Schiff base Photochemical studies

Table 2: Spectroscopic Signatures

Compound IR Features (cm⁻¹) 1H NMR Key Signals (ppm)
Target ~1600–1450 (N=N–N) 7.5–8.5 (aromatic, triazene)
Analog 1 ~3300 (OH), ~1650 (amide) 1.2–1.4 (tert-CH3), 4.0–4.5 (OH)
Analog 4 1638 (amide), 1350 (NO2) 7.83 (amide), 7.38–7.68 (imine)

Biological Activity

N-Benzyl-2-[(1E)-3-benzyl-3-methyltriaz-1-en-1-yl]benzamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C22H22N4OC_{22}H_{22}N_{4}O and a molecular weight of approximately 358.4 g/mol. The compound features a benzamide backbone and a triazole moiety , which are significant for its biological activity. The presence of these functional groups contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound can undergo several chemical reactions, including:

  • Nucleophilic substitution : The benzamide group can participate in nucleophilic reactions, potentially modifying enzyme activities.
  • Covalent bonding : The triazole ring may form covalent bonds with nucleophilic sites on proteins or DNA, inhibiting key biological processes.

Antimicrobial Activity

Research indicates that compounds containing triazole rings often exhibit antimicrobial properties. N-Benzyl derivatives have shown promise in inhibiting various bacterial strains. For instance, studies have demonstrated that related benzamide compounds possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

Inhibitory activity against enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1) has been observed in related benzamide compounds. These enzymes are critical in neurodegenerative diseases like Alzheimer's disease. For example, some studies reported that benzamide derivatives exhibited IC50 values ranging from 0.056 µM to 9.01 µM against AChE and BACE1, indicating their potential as multi-targeted inhibitors .

Compound NameIC50 (µM) AChEIC50 (µM) BACE1
N-Benzyl Derivative I0.0569.01
N-Benzyl Derivative II0.046 (Donepezil)4.89 (Quercetin)
N-Benzyl Derivative III2.4918.30

Anti-inflammatory Properties

The triazole moiety in this compound may also confer anti-inflammatory effects by modulating pathways associated with inflammation. This activity is particularly relevant in the context of chronic diseases where inflammation plays a crucial role.

Case Studies

Several studies have investigated the biological activity of benzamide derivatives similar to this compound:

  • Study on AChE Inhibition : A series of new benzamides were synthesized and tested for AChE inhibition, highlighting the structure–activity relationship (SAR) that suggests modifications can enhance inhibitory potency .
  • Antimicrobial Testing : Research demonstrated the effectiveness of triazole-containing benzamides against various pathogens, showcasing their potential as therapeutic agents in infectious diseases .
  • Mechanistic Studies : Molecular modeling studies indicated that certain benzamide derivatives stabilize AChE's structure, reducing its flexibility and thereby inhibiting its function .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.